[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate [4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate
Brand Name: Vulcanchem
CAS No.: 57865-92-6
VCID: VC0024019
InChI: InChI=1S/C16H20BrNO5/c1-10(19)18-12-8-14(21-2)22-13(9-17)15(12)23-16(20)11-6-4-3-5-7-11/h3-7,12-15H,8-9H2,1-2H3,(H,18,19)
SMILES: CC(=O)NC1CC(OC(C1OC(=O)C2=CC=CC=C2)CBr)OC
Molecular Formula: C₁₆H₂₀BrNO₅
Molecular Weight: 386.24

[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate

CAS No.: 57865-92-6

Cat. No.: VC0024019

Molecular Formula: C₁₆H₂₀BrNO₅

Molecular Weight: 386.24

* For research use only. Not for human or veterinary use.

[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate - 57865-92-6

Specification

CAS No. 57865-92-6
Molecular Formula C₁₆H₂₀BrNO₅
Molecular Weight 386.24
IUPAC Name [4-acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate
Standard InChI InChI=1S/C16H20BrNO5/c1-10(19)18-12-8-14(21-2)22-13(9-17)15(12)23-16(20)11-6-4-3-5-7-11/h3-7,12-15H,8-9H2,1-2H3,(H,18,19)
SMILES CC(=O)NC1CC(OC(C1OC(=O)C2=CC=CC=C2)CBr)OC

Introduction

Alternative Name/IdentifierValueSource
CAS Numbers63554-16-5, 57865-92-6
IUPAC Name[4-acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate
Alternative Names4-(acetylamino)-2-(bromomethyl)-6-methoxytetrahydro-2H-pyran-3-yl benzoate
Methyl 3-acetylamino-4-O-benzoyl-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside
Methyl 4-O-benzoyl-6-bromo-2,3,6-trideoxy-3-[(1-hydroxyethylidene)amino]hexopyranoside
NSC Numbers276416, 266497
ChEMBL IDCHEMBL2134274
DSSTox Substance IDDTXSID40973461
InChIKeyJZLAUALBZXMLIS-UHFFFAOYSA-N
WikidataQ82957391

The carbohydrate-related alternative names (containing terms like "hexopyranoside") suggest that this compound is considered within the context of modified sugar chemistry, specifically as a derivative of hexose sugars .

Physical and Chemical Properties

Physical Properties

The physical properties of [4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate provide insight into its behavior in various environmental and experimental conditions.

Table 2: Physical Properties

PropertyValueSource
Molecular Weight386.24 g/mol
Exact Mass385.05249 Da
Monoisotopic Mass385.05249 Da
XLogP3-AA2
Topological Polar Surface Area73.9 Ų
Heavy Atom Count23
Complexity413

The XLogP3-AA value of 2 suggests moderate lipophilicity, indicating potential for penetration through biological membranes while maintaining some water solubility . This balanced property is often desirable for drug candidates. The topological polar surface area of 73.9 Ų provides information about the compound's ability to engage in hydrogen bonding, which is a critical factor in molecular recognition processes and drug-target interactions.

Chemical Properties

The chemical properties of this compound offer insights into its reactivity patterns and potential for interactions with biological systems.

Table 3: Chemical Properties

PropertyValueSource
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count6
Formal Charge0
Defined Atom Stereocenter Count0
Undefined Atom Stereocenter Count4
Defined Bond Stereocenter Count0
Undefined Bond Stereocenter Count0
Covalently-Bonded Unit Count1

The presence of one hydrogen bond donor and five hydrogen bond acceptors indicates that the molecule can participate in multiple hydrogen bonding interactions, potentially enhancing its affinity for biological targets . With six rotatable bonds, the compound possesses considerable conformational flexibility, which may allow it to adapt its shape to complement binding sites in biological molecules such as proteins.

The four undefined stereocenters represent a significant aspect of this molecule's structural complexity . This feature indicates that the compound could potentially exist as multiple stereoisomers, each potentially having distinct biological activities. This stereochemical diversity is an important consideration in research applications, particularly in medicinal chemistry where stereochemistry often plays a crucial role in drug-target interactions.

Related Compounds

To better understand [4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate, it is valuable to examine structurally related compounds. One such compound identified in the search results is [(2S,3S,4R,5R,6S)-2-(bromomethyl)-4,5-dihydroxy-6-methoxyoxan-3-yl] benzoate .

Table 4: Comparison with Related Compound

Property[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate[(2S,3S,4R,5R,6S)-2-(bromomethyl)-4,5-dihydroxy-6-methoxyoxan-3-yl] benzoate
Molecular FormulaC16H20BrNO5C14H17BrO6
Molecular Weight386.24 g/mol361.18 g/mol
Position 4 SubstituentAcetamido groupHydroxy group
Stereochemistry4 undefined stereocentersDefined stereochemistry at positions 2, 3, 4, 5, and 6
InChIKeyJZLAUALBZXMLIS-UHFFFAOYSA-NVUWYKCUKVSNBJE-SKENRDBWSA-N

Another notable distinction is that the related compound has fully defined stereochemistry, with specific stereochemical configurations at all five stereocenters, while [4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate has four undefined stereocenters . This difference in stereochemical definition suggests that the related compound may have been studied in greater stereochemical detail, possibly due to its biological relevance or synthetic accessibility.

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